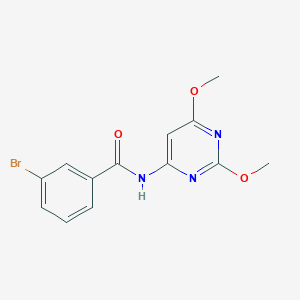

![molecular formula C17H16N2O3 B5602851 N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B5602851.png)

N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide and its derivatives often involves multi-step chemical reactions, utilizing specific reagents and catalysts to achieve desired structural configurations. For instance, Yang Man-li (2008) elaborated on the synthesis of novel acetamide derivatives utilizing 3-fluoro-4-cyanophenol as a primary compound, showcasing the intricate steps required to achieve the final product (Yang Man-li, 2008). Similarly, other researchers have employed various synthetic pathways to create closely related compounds, underlining the versatility and complexity of synthetic strategies in this domain.

Molecular Structure Analysis

The molecular structure of such acetamides is determined through advanced spectroscopic techniques, including NMR, IR spectroscopy, and sometimes X-ray crystallography. These methods provide insight into the compound's stereochemistry, bond lengths, and angles, offering a detailed understanding of its three-dimensional configuration. For example, studies by A. Camerman et al. (2005) on acetamide derivatives highlighted the significance of molecular structure analysis in understanding the compound's potential interactions and stability (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity and functional group transformations. These reactions are crucial for further modifications and applications of the compound. Research in this area explores the compound's behavior under different conditions and with various reagents, providing a foundation for its application in synthesis and material science.

Physical Properties Analysis

The physical properties of this acetamide, such as melting point, solubility, and crystalline structure, are essential for its handling and application in different domains. These properties are influenced by the compound's molecular structure and determine its suitability for specific uses. Detailed analysis of these properties is necessary for the development of application-specific formulations and materials.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with other chemical species, and stability, is crucial for the compound's application in chemical synthesis and material science. These properties dictate the compound's behavior in complex reactions and its compatibility with various materials and biological systems.

For more comprehensive insights and specific details on This compound , the following references provide a wealth of information on synthesis, molecular structure, and properties:

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

Several studies have focused on synthesizing novel acetamide derivatives for potential pharmacological applications. For example, Rani et al. (2016) explored the Leuckart synthesis of novel acetamide derivatives, aiming at potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of specific functional groups on the phenoxy nucleus was found to be crucial for activity, highlighting the importance of structural modifications in enhancing therapeutic potential (Rani, Pal, Hegde, & Hashim, 2016).

Catalytic Processes and Chemical Synthesis

The catalytic applications in chemical synthesis have also been explored. Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol using immobilized lipase, emphasizing the optimization of process parameters and the significance of selecting appropriate acyl donors. This study illustrates the role of catalysis in achieving selective chemical transformations, essential for synthesizing complex molecules like N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide (Magadum & Yadav, 2018).

Anticancer and Anti-Inflammatory Activities

The anticancer and anti-inflammatory properties of acetamide derivatives have been a subject of research. Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities, identifying compounds with significant activity profiles. This work underscores the therapeutic potential of such compounds in developing new treatments (Rani, Pal, Hegde, & Hashim, 2014).

Green Synthesis

Efforts towards the green synthesis of acetamide derivatives have been documented by Zhang (2008), who developed a novel catalytic hydrogenation method for synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes. This approach highlights the move towards environmentally friendly synthesis methods that reduce hazardous reagents and waste (Zhang, 2008).

Propriétés

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-21-15-3-2-4-16(11-15)22-12-17(20)19-14-7-5-13(6-8-14)9-10-18/h2-8,11H,9,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOAVMBSXSZNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5602770.png)

![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)

![2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5602801.png)

![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)

amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602821.png)

![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5602827.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-furyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5602833.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)

![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)

![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)